1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Description
1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[221]heptan-3-one is a complex organic compound featuring a unique structure composed of bicyclic and isoquinolinyl segments
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-17(2)18(3)9-10-19(17,23-16(18)22)15(21)20-11-8-13-6-4-5-7-14(13)12-20/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOHAJVMHYSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCC4=CC=CC=C4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic preparation of 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multi-step organic synthesis procedures. Here’s a typical synthetic route:
Step 1 Formation of the Bicyclic Core: : Starting with a precursor like camphor, undergoes a series of transformations including methylation and cyclization reactions.
Step 2 Isoquinoline Integration: : Incorporation of the isoquinoline ring is achieved by coupling the intermediate with isoquinoline derivatives through carbonylation and hydrogenation processes.
Reaction Conditions: : The reactions are typically carried out under controlled temperature and pressure conditions, using catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
For industrial production, scaling up involves:
Continuous Flow Reactors: : Ensuring consistent reaction conditions and higher throughput.
Optimized Catalysts and Reagents: : Utilizing more efficient catalysts and greener reagents to enhance yield and reduce waste.
Purification Techniques: : Advanced chromatographic and crystallization methods to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using agents like chromium trioxide.
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: : It can also participate in nucleophilic substitution reactions, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, potassium permanganate.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Solvents: : Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The products vary based on the reaction type, such as:
Oxidation Products: : Ketones and carboxylic acids.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halogenated derivatives or other substituted analogs.
Scientific Research Applications
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one finds applications in various fields:
Chemistry: : Used as a chiral building block in asymmetric synthesis.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Used in the synthesis of high-performance materials and specialty chemicals.
Mechanism of Action
This compound exerts its effects through complex mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : It can influence pathways related to cellular signaling and metabolism, potentially leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds:
Structurally Unique: : The bicyclic core and isoquinoline moiety distinguish it from other compounds.
Similar Compounds: : It shares some characteristics with compounds like camphor derivatives and isoquinoline-based pharmaceuticals.
By combining its unique structure with versatile chemical reactivity, 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[22
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
